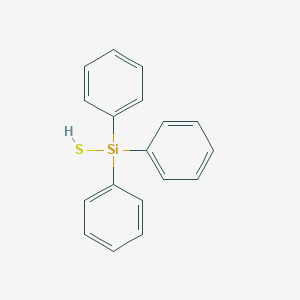
Rhenium silicide (ReSi2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium silicide (ReSi₂) is a compound formed by the combination of rhenium and silicon. It is known for its unique properties, including high melting point, excellent thermal stability, and semiconducting behavior. These characteristics make it a promising material for various applications, particularly in the field of thermoelectric materials and microelectronics .
Métodos De Preparación
Rhenium silicide can be synthesized through several methods:
Direct Synthesis: This involves the direct reaction of rhenium and silicon at high temperatures. The reaction typically occurs in an inert atmosphere to prevent oxidation.
Chemical Vapor Deposition (CVD): In this method, rhenium and silicon precursors are vaporized and then reacted on a substrate to form a thin film of rhenium silicide.
Solid-State Reaction: This involves mixing powdered rhenium and silicon, followed by heating the mixture to high temperatures to induce the reaction.
Análisis De Reacciones Químicas
Rhenium silicide undergoes various chemical reactions, including:
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various metal halides for substitution reactions. The major products formed from these reactions include rhenium oxide, silicon dioxide, and mixed silicides .
Aplicaciones Científicas De Investigación
Rhenium silicide has several scientific research applications:
Thermoelectric Materials: Due to its excellent thermoelectric properties, rhenium silicide is used in thermoelectric generators, which convert waste heat into electricity.
Microelectronics: Rhenium silicide is used in the fabrication of microelectronic devices due to its semiconducting properties.
Catalysis: Rhenium silicide is used as a catalyst in various chemical reactions, including hydrosilylation reactions.
High-Temperature Applications: Due to its high melting point and thermal stability, rhenium silicide is used in high-temperature applications such as aerospace components.
Mecanismo De Acción
The mechanism by which rhenium silicide exerts its effects is primarily through its semiconducting properties. The compound has a narrow band gap, which allows it to conduct electricity under certain conditions. This property is exploited in thermoelectric materials and microelectronic devices. Additionally, rhenium silicide’s catalytic activity is due to its ability to facilitate the transfer of electrons in chemical reactions .
Comparación Con Compuestos Similares
Rhenium silicide is unique compared to other silicides due to its combination of high melting point, thermal stability, and semiconducting properties. Similar compounds include:
Tungsten Silicide (WSi₂): Known for its high melting point and use in microelectronics.
Molybdenum Silicide (MoSi₂): Used in high-temperature applications due to its excellent oxidation resistance.
Titanium Silicide (TiSi₂): Commonly used in semiconductor devices for its low resistivity
Rhenium silicide stands out due to its superior thermoelectric properties and catalytic activity, making it a versatile material for various applications .
Propiedades
InChI |
InChI=1S/Re.2Si |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRULNLAMWPPBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Re]=[Si] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ReSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12038-66-3 |
Source


|
| Record name | Rhenium silicide (ReSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12038-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium silicide (ReSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)












